N-[3-(METHYLSULFANYL)PHENYL]-N'-(2-MORPHOLINOETHYL)UREA
Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-MORPHOLINOETHYL)UREA is a synthetic organic compound characterized by the presence of a urea moiety linked to a phenyl ring substituted with a methylsulfanyl group and a morpholinoethyl group
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-MORPHOLINOETHYL)UREA has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-MORPHOLINOETHYL)UREA can be achieved through a multi-step process involving the following key steps:
Formation of the Phenyl Urea Derivative: The initial step involves the reaction of 3-(methylsulfanyl)aniline with an isocyanate derivative to form the corresponding phenyl urea.
Introduction of the Morpholinoethyl Group: The phenyl urea derivative is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Industrial Production Methods
Industrial production of N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-MORPHOLINOETHYL)UREA typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalyst Selection: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-MORPHOLINOETHYL)UREA undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Electrophiles: Halogens or nitro compounds for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the methylsulfanyl group.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution.
Amine and Carbonyl Compounds: Formed from hydrolysis of the urea moiety.
Comparison with Similar Compounds
Similar Compounds
N-[3-(METHYLSULFANYL)PHENYL]UREA: Lacks the morpholinoethyl group, resulting in different chemical properties and biological activities.
N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-ETHYL)UREA: Contains an ethyl group instead of a morpholinoethyl group, leading to variations in its reactivity and applications.
Uniqueness
N-[3-(METHYLSULFANYL)PHENYL]-N’-(2-MORPHOLINOETHYL)UREA is unique due to the presence of both the methylsulfanyl and morpholinoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(2-morpholin-4-ylethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-20-13-4-2-3-12(11-13)16-14(18)15-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQLLJAMLGASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.